3-(Dimethylphosphoryl)propanenitrile
Description
3-(Dimethylphosphoryl)propanenitrile is an organophosphorus compound characterized by a propanenitrile backbone (CH₂CH₂CN) with a dimethylphosphoryl group [(CH₃)₂P(O)] attached to the third carbon. Its molecular formula is C₅H₁₀NOP, and it is notable for its dual functionality: the phosphoryl group enables interactions with biological targets, while the nitrile group contributes to reactivity in organic synthesis.
Properties
IUPAC Name |
3-dimethylphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NOP/c1-8(2,7)5-3-4-6/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFUEOVILNKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567586 | |
| Record name | 3-(Dimethylphosphoryl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53314-24-2 | |
| Record name | 3-(Dimethylphosphoryl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylphosphoryl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus(V) oxide (P4O10), which removes water from the amide group to form the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Reduction: Commonly uses reducing agents like LiAlH4 or diisobutylaluminum hydride (DIBAL-H).
Substitution: Often involves reagents like Grignard reagents (RMgX) for the formation of ketones.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones and other substituted products depending on the reagents used.
Scientific Research Applications
3-(Dimethylphosphoryl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dimethylphosphoryl group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Unique Properties | Applications |
|---|---|---|---|---|
| This compound | C₅H₁₀NOP | Dimethylphosphoryl group on propanenitrile | Balanced lipophilicity; moderate steric hindrance for phosphorylation reactions | Intermediate in drug synthesis; agrochemicals |
| 3-(Methylethoxyphosphinyl)propionitrile | C₆H₁₂NO₂P | Methylethoxyphosphinyl group on propionitrile | Enhanced solubility due to ethoxy group; lower thermal stability | Solvent; precursor for organophosphorus agents |
| 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile | C₁₈H₂₀NOP | Diphenylphosphoryl group on branched butanenitrile | High steric bulk; forms stable metal complexes | Catalysis; specialty chemical synthesis |
| 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile | C₁₃H₂₇N₃OP | Bis(diisopropylamino)phosphino group on nitrile | Selective phosphorylation of hydroxyl groups; air-sensitive | Nucleotide synthesis; bioconjugation |
Key Findings from Research
Reactivity: The dimethylphosphoryl group in the target compound offers intermediate steric hindrance compared to bulkier analogs like 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile, enabling versatile reactivity in nucleophilic substitutions . In contrast, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile’s amino-substituted phosphoryl group facilitates selective phosphorylation of hydroxyl groups, a property critical for nucleotide synthesis .
Biological Activity: Compounds with phenyl or halogen substituents (e.g., 3-(4-Fluorophenoxy)propanenitrile ) exhibit enhanced lipophilicity and enzyme inhibition compared to alkyl-substituted analogs like 3-(Methylethoxyphosphinyl)propionitrile. The fluorine atom in such derivatives improves binding affinity to biological targets .
Synthetic Utility :
- The nitrile group in all compared compounds serves as a versatile handle for further functionalization. For example, 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile is used to synthesize phosphorus-containing ligands for catalysis, while 3-(Methylethoxyphosphinyl)propionitrile acts as a solvent in Grignard reactions .
Critical Analysis of Substituent Effects
- Phosphoryl Group Substituents: Dimethyl vs. Diphenyl: Dimethyl groups reduce steric hindrance, enhancing reaction rates in small-molecule synthesis. Diphenyl analogs, however, improve stability in metal-organic frameworks . Amino vs. Alkoxy: Amino-substituted phosphoryl groups (e.g., in ’s compound) enable precise phosphorylation, whereas alkoxy groups (e.g., methylethoxy in ) increase solubility but reduce thermal stability .
Nitrile Positioning :
- Propanenitrile derivatives (3-position) exhibit better bioavailability than butanenitrile analogs (e.g., 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile) due to shorter carbon chains .
Biological Activity
3-(Dimethylphosphoryl)propanenitrile, a compound with the chemical formula C5H10N1O2P, is of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 151.11 g/mol
- Melting Point : 70-73 °C
- Purity : ≥ 95% .
This compound is primarily recognized for its role as an organophosphate compound. Organophosphates can interact with acetylcholinesterase (AChE), leading to the inhibition of this enzyme, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine at synapses, potentially leading to various physiological effects.
Enzyme Interaction
Research indicates that compounds similar to this compound exhibit significant interactions with AChE. The inhibition of AChE can lead to enhanced cholinergic signaling, which has implications in neuropharmacology and toxicology .
Toxicological Studies
Animal studies have demonstrated that exposure to organophosphate compounds can lead to neurotoxic effects. For instance, a study highlighted that certain oximes could reactivate AChE and improve survival rates in cases of organophosphate poisoning, suggesting a potential therapeutic avenue for managing toxicity associated with compounds like this compound .
Potential Uses in Medicine
Given its mechanism as an AChE inhibitor, this compound may have potential applications in treating conditions characterized by cholinergic dysregulation. These include:
- Alzheimer's Disease : Enhancing cholinergic transmission could theoretically improve cognitive function.
- Myasthenia Gravis : A condition where increased acetylcholine availability may alleviate symptoms.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
